Tert-butyl Aziridine-2-carboxylate
Overview
Description
Tert-butyl Aziridine-2-carboxylate is a chemical compound with the molecular formula C9H15NO4 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
Synthesis Analysis
The synthesis of Tert-butyl Aziridine-2-carboxylate involves anionic ring-opening polymerizations (AROP). The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains .Molecular Structure Analysis
The molecular structure of Tert-butyl Aziridine-2-carboxylate is characterized by an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .Chemical Reactions Analysis
Tert-butyl Aziridine-2-carboxylate undergoes anionic ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The BOC group activates the aziridine for AROP .Physical And Chemical Properties Analysis
Tert-butyl Aziridine-2-carboxylate is a liquid with a molecular weight of 143.19 .Scientific Research Applications
Synthesis of Amino Alcohols and Polyamines
Tert-butyl aziridine-2-carboxylate has been utilized in the synthesis of cyano dihydroxyethyl aziridine, a potential building block for amino alcohols and polyamines (Jähnisch, 1997).
Versatile Synthetic Building Blocks
This compound has shown effectiveness as a versatile synthetic building block, undergoing highly selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).
Metal-free Aziridination of Olefins
It's been used in a novel metal-free method for aziridination of olefins, using readily accessible sulfonamides asa nitrogen source, showcasing its utility in organic synthesis (Minakata et al., 2006).
Conversion to 2H-Azirine-2-Carboxylic Esters
Research has also demonstrated the conversion of aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters, indicating its role in chemical transformations (Legters, Thijs, & Zwanenburg, 2010).
Preparation of N-Tosyl Aziridine-2-Carboxylates
The compound has been used in the preparation of N-tosyl aziridine-2-carboxylate methyl esters, further highlighting its importance in the synthesis of various chemical compounds (Marzorati et al., 2007).
Synthesis of Protected Amines
It has been involved in the synthesis of protected amines through the rearrangement of aziridines, showcasing its versatility in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989).
Applications in Anionic Polymerization
Tert-butyl aziridine-2-carboxylate has played a significant role in anionic polymerizations, leading to the synthesis of polysulfonyllaziridines and linear polyethyleneimine (Giri et al., 2022).
Regioselective Ring-Opening Reactions
It has been used in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, further underlining its application in organic synthesis (Hajra et al., 2019).
Future Directions
properties
IUPAC Name |
tert-butyl aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJDBUSCAUGUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467158 | |
Record name | tert-Butyl aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Aziridine-2-carboxylate | |
CAS RN |
82912-42-3 | |
Record name | tert-Butyl aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl aziridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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